Ppads(4-)
Description
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a synthetic purinergic receptor antagonist first synthesized by reacting the diazonium salt of aniline 2,4-disulphonic acid with the sodium salt of pyridoxal-5-phosphate, yielding a tetrasodium salt with approximately 20% water content . Despite challenges in purification and analysis, PPADS exhibits robust biological activity, particularly as a P2X receptor antagonist at moderate concentrations (1–10 µM) and P2Y receptor inhibition at higher concentrations (>100 µM) . Its primary mechanism involves blocking ATP-mediated signaling, as demonstrated in hippocampal astrocytes, where PPADS abolished ATP-induced synaptic frequency increases and modulated anxiety-like behavior in mice .
Properties
Molecular Formula |
C14H10N3O12PS2-4 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28)/p-4 |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-J |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PPADS belongs to a class of purinergic antagonists with structural and functional analogs, including IsoPPADS, suramin, and its derivatives (e.g., NF157, NF549). Below is a detailed comparison:
Structural and Functional Differences
Pharmacokinetic and Environmental Factors
- Seasonal Light Exposure :
- Total PPADS absorption in serum varies with photoperiods, with higher levels in summer daylight (18h light/day) than winter (6h light/day), likely due to circadian rhythm-mediated metabolic changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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